6-Cyclopropyl-2-(difluoromethyl)pyridin-3-amine
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Overview
Description
6-Cyclopropyl-2-(difluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C9H10F2N2 and a molecular weight of 184.19 g/mol This compound is characterized by the presence of a cyclopropyl group, a difluoromethyl group, and a pyridin-3-amine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-(difluoromethyl)pyridin-3-amine typically involves the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents, such as difluoromethyl iodide or difluoromethyl sulfone, under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2-(difluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
6-Cyclopropyl-2-(difluoromethyl)pyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity and ability to interact with various biological targets.
Chemical Biology: It is employed in chemical biology research to study its interactions with biomolecules and its effects on biological systems.
Industrial Chemistry: The compound is used in industrial chemistry for the synthesis of advanced materials and as a building block for other chemical compounds.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-(difluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-6-(difluoromethyl)pyridin-3-amine
- 4-Cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-pyrimidin-2-amine
Uniqueness
6-Cyclopropyl-2-(difluoromethyl)pyridin-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl and difluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10F2N2 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
6-cyclopropyl-2-(difluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C9H10F2N2/c10-9(11)8-6(12)3-4-7(13-8)5-1-2-5/h3-5,9H,1-2,12H2 |
InChI Key |
XRJXPICSYCMAKW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=C(C=C2)N)C(F)F |
Origin of Product |
United States |
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